2-Chloro-6-hydroxy-4-(trifluoromethyl)benzaldehyde
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Overview
Description
2-Chloro-6-hydroxy-4-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H4ClF3O2 and a molecular weight of 224.56 g/mol . This compound is characterized by the presence of a trifluoromethyl group (-CF3), which is known for its significant electronegativity and unique chemical properties . The compound is used as a building block in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and other industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-chloro-6-hydroxybenzaldehyde with trifluoromethylating agents under controlled conditions . The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like ethanol or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process includes chlorination, hydroxylation, and trifluoromethylation steps, each requiring specific reagents and conditions to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-hydroxy-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: 2-Chloro-6-hydroxy-4-(trifluoromethyl)benzoic acid.
Reduction: 2-Chloro-6-hydroxy-4-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-6-hydroxy-4-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-hydroxy-4-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects . The aldehyde group can form covalent bonds with nucleophilic residues in proteins, further influencing their function .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-hydroxybenzaldehyde: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
4-(Trifluoromethyl)benzaldehyde: Lacks the chlorine and hydroxyl groups, leading to different applications and reactivity.
Uniqueness
2-Chloro-6-hydroxy-4-(trifluoromethyl)benzaldehyde is unique due to the presence of both the trifluoromethyl group and the hydroxyl group, which confer distinct chemical properties and reactivity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the hydroxyl group provides additional sites for chemical modification .
Properties
IUPAC Name |
2-chloro-6-hydroxy-4-(trifluoromethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-6-1-4(8(10,11)12)2-7(14)5(6)3-13/h1-3,14H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHGYXIYBWPHAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)C=O)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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